Cas no 492-27-3 (Kynurenic acid)

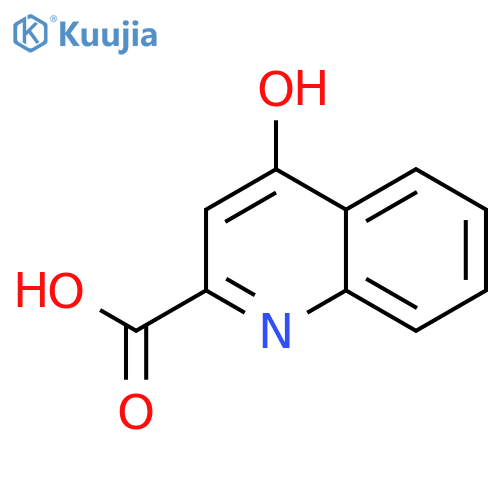

Kynurenic acid structure

商品名:Kynurenic acid

Kynurenic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2-quinolincarboxylic acid

- Kynurenic acid

- Kynurenic Acid Hydrate

- Kynurenic Acid

- 2-Quinolinecarboxylic acid, 4-hydroxy-

- 4-HYDROXQUINOLINE-2-CARBOXYLIC ACID

- 4-Hydroxyquinaldic Acid

- 4-Hydroxyquinoline-2-carboxylic acid, hydrate

- 4-Hydroxyquinaldic Acid Hydrate

- 4-Hydroxyquinoline-2-carboxylic Acid Hydrate

- 4-Hydroxyquinoline-2-carboxylic acid

- Kynurenate

- Quinurenic acid

- Transtorine

- 4-oxo-1,4-dihydroquinoline-2-carboxylic acid

- Kynuronic acid

- Kinurenic acid

- 1,4-Dihydro-4-oxoquinoline-2-carboxylic acid

- 4-Hydroxyquinaldinic acid

- 4-Hydroxy-2-quinolinecarboxylic acid

- Quinaldic acid, 4-hydroxy-

- 4-oxo-1H-quinoline-2-carboxylic acid

- KYNA

- C

- HMS3411C03

- HB0362

- Spectrum4_000814

- bmse000410

- MFCD00006753

- CHEBI:18344

- Tocris-0223

- SY152524

- CS-0168103

- SMR000112310

- PDSP2_000131

- 4-hydroxyquinolinium-2-carboxylate

- KYNURENIC ACID [MI]

- AE-641/00585057

- NINDS_000309

- HMS3266C13

- KBio2_004164

- NCGC00015581-08

- H030S2S85J

- HCZHHEIFKROPDY-UHFFFAOYSA-

- HMS1921C20

- HY-100806

- FT-0683827

- AKOS000277721

- K-8900

- NCGC00015581-06

- HMS2269G22

- NSC-58973

- Spectrum2_001342

- AKOS000118368

- NSC_5280455

- 4-hydroxyquinoline-2-carboxylate

- CAS_492-27-3

- MLS002172436

- NCGC00024505-07

- HMS500P11

- Z94602408

- HMS1736A10

- KBioGR_001327

- DB11937

- Oprea1_032085

- Q642217

- NCGC00015581-01

- KBio2_006732

- BSPBio_002980

- Lopac0_000716

- NCGC00024505-03

- SCHEMBL22979

- kynurenic-acid

- H0303

- CS-W020664

- NCGC00015581-05

- NCGC00024505-05

- BB 0262293

- DivK1c_000309

- 13593-94-7

- 1,4-DIHYDRO-4-OXOQUINOLINE-2-CARBOXYLICACID

- NCGC00015581-14

- GTPL2918

- Tox21_500716

- KBio2_001596

- s4719

- C01717

- SR-01000075455-1

- SPECTRUM1500688

- NCGC00015581-07

- SB67494

- SDCCGSBI-0050694.P003

- EINECS 207-751-5

- BDBM81975

- Spectrum_001116

- UNII-H030S2S85J

- HMS3262O13

- NCGC00024505-01

- CCG-39280

- 2-Carboxy-4-hydroxyquinoline

- Lopac-K-3375

- NCGC00024505-06

- KBio3_002200

- EN300-13998

- KBio1_000309

- Biomol-NT_000229

- NSC 58973

- BPBio1_001350

- 4-Hydroxy-quinoline-2-carboxylic acid

- KYA

- MFCD03197717

- NCGC00024505-04

- 4-Hydroxyquinaldate

- IDI1_000309

- BDBM50233945

- SR-01000075455

- 4-Hydroxy-2-chinolincarbonsaeure

- K 3375

- DTXSID8075417

- NCGC00015581-03

- LP00716

- 4-Hydroxyquinaldinate

- Kynurensaeure

- NCGC00015581-04

- HMS3675C03

- HMS3885D20

- NCGC00024505-02

- NCGC00015581-09

- NCGC00015581-02

- 4-Hydroxyquinoline-2-carboxylicacid

- CCRIS 4428

- J-006786

- 4-hydroxy-Quinaldate

- GS-3763

- FT-0670692

- HY-W110662

- 4-hydroxy-Quinaldic acid

- NS00014859

- SB67643

- Spectrum5_001318

- 6F535706-B297-4930-A3FC-7A2823830118

- S12153

- 492-27-3

- 4-oxo-1,4-dihydroquinoline-2-carboxylicacid

- 4-Oxo-1,4-dihydro-quinoline-2-carboxylic acid

- NCGC00261401-01

- PDSP1_000132

- SR-01000075455-3

- A847277

- BK166244

- Spectrum3_001390

- SPBio_001523

- AMY18102

- NSC58973

- Kynurenic acid, >=98%

- SMP1_000172

- CHEMBL299155

- InChI=1/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

- KBioSS_001596

- EU-0100716

- MLSMR

- DB-081634

- DB-008408

- STL294769

- STL301826

- ALBB-014130

- BBL027606

- BRD-K85872723-001-15-9

- 4Hydroxyquinaldic acid

- 4Hydroxyquinoline2carboxylic acid

- 4-Hydroxy-2-quinolinecarboxylic acid;4-Hydroxy-quinaldic acid;2-Carboxy-4-hydroxyquinoline

- Quinaldic acid, 4hydroxy (8CI)

- Acid, Kynurenic

- 4Hydroxyquinaldinic acid

- Kynurenic acid (Standard)

- Kynurenic acid - Bio-X trade mark

- FK24817

- 816-062-4

- DTXCID5040675

- Quinaldic acid, 4hydroxy

- 2Quinolinecarboxylic acid, 4hydroxy

- HY-100806R

- 207-751-5

- Quinaldic acid, 4-hydroxy-(8CI)

-

- MDL: MFCD00006753

- インチ: 1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

- InChIKey: HCZHHEIFKROPDY-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])=C(C(=O)O[H])N([H])C2=C([H])C([H])=C([H])C([H])=C21

計算された属性

- せいみつぶんしりょう: 189.04300

- どういたいしつりょう: 189.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66.4

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: White cryst.

- 密度みつど: 1.3175 (rough estimate)

- ゆうかいてん: 275 °C (dec.) (lit.)

- ふってん: 358.4°C at 760 mmHg

- 屈折率: 1.5400 (estimate)

- PSA: 70.42000

- LogP: 1.63860

- ようかいせい: 未確定

- マーカー: 5327

Kynurenic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- RTECS番号:UZ9300000

-

危険物標識:

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Kynurenic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W020664-500mg |

Kynurenic acid |

492-27-3 | 99.03% | 500mg |

$77.0 | 2022-04-27 | |

| TRC | K660500-10mg |

Kynurenic Acid |

492-27-3 | 10mg |

$ 58.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13308-1g |

Kynurenic acid |

492-27-3 | 98% | 1g |

¥693.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D512100-1g |

Kynurenic acid |

492-27-3 | 97% | 1g |

$120 | 2024-05-23 | |

| Ambeed | A141971-25mg |

4-Hydroxyquinoline-2-carboxylic Acid |

492-27-3 | 97% | 25mg |

$8.0 | 2025-02-20 | |

| Ambeed | A141971-100mg |

4-Hydroxyquinoline-2-carboxylic Acid |

492-27-3 | 97% | 100mg |

$14.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1291403-5g |

KYNURENIC ACID |

492-27-3 | 97% | 5g |

$150 | 2024-06-06 | |

| DC Chemicals | DC9889-250 mg |

Kynurenic acid |

492-27-3 | >98% | 250mg |

$360.0 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12641-100mg |

4-Hydroxyquinoline-2-carboxylic Acid |

492-27-3 | 97% | 100mg |

¥75.0 | 2024-04-18 | |

| ChemScence | CS-W020664-10g |

Kynurenic acid |

492-27-3 | 99.03% | 10g |

$540.0 | 2021-09-02 |

Kynurenic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:492-27-3)Kynurenic acid

注文番号:LE15326

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:12

価格 ($):discuss personally

Kynurenic acid 関連文献

-

Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178

-

Wei Bao,Can Cao,Siqi Li,Lu Bo,Meiyan Zhang,Xiujuan Zhao,Ying Liu,Changhao Sun Food Funct. 2017 8 1204

-

Bálint L?rinczi,Antal Csámpai,Ferenc Fül?p,István Szatmári RSC Adv. 2021 11 543

-

Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580

492-27-3 (Kynurenic acid) 関連製品

- 149312-98-1(5-oxo-1,5-dihydroquinoline-2-carboxylic acid)

- 40047-23-2(6-Hydroxy-1h-indole-2-carboxylic acid)

- 345909-35-5(Kynurenic Acid Hydrate)

- 5965-59-3(Methyl 4-Hydroxyquinoline-2-carboxylate)

- 80129-52-8(4-hydroxy-1H-Indole-2-carboxylic acid)

- 21598-06-1(5-Hydroxyindole-2-carboxylic acid)

- 15733-83-2(4-Methoxyquinoline-2-carboxylic acid)

- 59-00-7(Xanthurenic acid)

- 75434-18-3(6-hydroxyquinoline-2-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:492-27-3)Kynurenic acid

清らかである:99%

はかる:25g

価格 ($):336.0

atkchemica

(CAS:492-27-3)Kynurenic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ